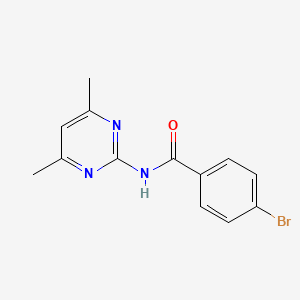amino}-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B11088358.png)
1-{[(5-amino-1H-tetrazol-1-yl)acetyl](ethyl)amino}-N-(4-methylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclohexane ring, and various functional groups
Preparation Methods
The synthesis of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide . The subsequent steps involve the introduction of the acetyl group, the ethylamino group, and the cyclohexanecarboxamide moiety. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring and the cyclohexane ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring, in particular, is known for its ability to form stable complexes with metal ions and other molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methylphenyl)cyclohexanecarboxamide include:
- 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide
- Ethyl (5-amino-1H-tetrazol-1-yl)acetate
- 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
These compounds share similar structural features but differ in their specific functional groups and substituents, which can lead to variations in their chemical properties and applications.
Properties
Molecular Formula |
C19H27N7O2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[[2-(5-aminotetrazol-1-yl)acetyl]-ethylamino]-N-(4-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H27N7O2/c1-3-25(16(27)13-26-18(20)22-23-24-26)19(11-5-4-6-12-19)17(28)21-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3,(H,21,28)(H2,20,22,24) |
InChI Key |
DPGVRGSUUCUGDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)CN1C(=NN=N1)N)C2(CCCCC2)C(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B11088278.png)
![3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11088282.png)

![2-[N-(12-Dihydroacenaphthylen-5-YL)methanesulfonamido]-N-(4-fluorophenyl)acetamide](/img/structure/B11088310.png)
![5-Chloro-3-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11088317.png)

![1-Phenyl-1,3a,4,4a,7,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole](/img/structure/B11088328.png)

![Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11088332.png)
![2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11088333.png)
![(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B11088343.png)
![(5Z)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11088373.png)
![N-[3-(morpholin-4-yl)propyl]-2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]aniline](/img/structure/B11088376.png)
![methyl 2-{[(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11088381.png)
